Diheptyl oxalate

Description

Contextualization within Dialkyl Oxalate (B1200264) Chemistry

Dialkyl oxalates are a class of organic compounds characterized by two alkyl groups attached to an oxalate core. The properties of these esters, such as their physical state, boiling point, and solubility, are largely determined by the length of the alkyl chains. Shorter-chain dialkyl oxalates, like dimethyl oxalate and diethyl oxalate, are well-studied and have numerous industrial applications. They often serve as versatile intermediates in the synthesis of a wide range of products, including pharmaceuticals, plastics, and dyes.

As the alkyl chain length increases, the physical properties of dialkyl oxalates shift towards those of less volatile, more oil-like substances. Diheptyl oxalate, with its two seven-carbon alkyl chains, is expected to be a liquid at room temperature with a relatively high boiling point and low solubility in water, consistent with trends observed in other long-chain dialkyl oxalates.

The synthesis of dialkyl oxalates is typically achieved through the esterification of oxalic acid with the corresponding alcohol, a reaction that has been a fundamental part of organic chemistry for over a century. Another common method is transesterification, where a dialkyl oxalate with shorter alkyl chains is reacted with a higher-molecular-weight alcohol to produce a different ester.

Historical Evolution of Academic Inquiry into Oxalate Esters

The scientific journey into oxalate esters is intrinsically linked to the discovery and study of oxalic acid. The preparation of oxalic acid salts from plants was known as early as 1745. wikipedia.org In 1776, the synthetic preparation of oxalic acid was achieved, paving the way for further investigation into its derivatives. britannica.com The 19th century saw significant advancements in organic synthesis, including the development of esterification methods that allowed for the preparation of various esters, including those of oxalic acid.

Early research into oxalate esters focused on their synthesis and basic chemical reactions. Over time, the utility of these compounds as intermediates in organic synthesis became apparent, leading to more in-depth studies of their reactivity. For instance, their use in Claisen condensation reactions to form α-keto esters has been a valuable tool for chemists.

In more recent decades, research has expanded to explore novel applications of oxalate esters. This includes their use in the synthesis of polymers (polyoxalates), which are of interest for their biodegradability. rsc.org Furthermore, the chemiluminescent properties of certain diaryl oxalate esters have been investigated for applications in light sticks and analytical chemistry. researchgate.netpublish.csiro.au The study of dialkyl oxalates has also found a place in materials science, with some being explored as additives for fuels and in the conservation of cultural heritage. researchgate.netacs.org

Research Trajectories and Future Directions for this compound

Given the limited specific research on this compound, future investigations are likely to follow trajectories established by the study of other long-chain dialkyl oxalates. The physicochemical properties of this compound suggest several potential avenues for exploration.

One promising area is its potential application as a plasticizer. The long alkyl chains could impart flexibility to polymers, similar to other long-chain esters used in the plastics industry. Research in this area would involve blending this compound with various polymers and evaluating the mechanical properties of the resulting materials.

Another potential application is as a specialty solvent or a component in lubricant formulations, where its low volatility and ester functionality could be advantageous. Further research could also explore its use as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of the oxalate core.

The field of green chemistry may also offer opportunities for this compound research. Investigating its synthesis from bio-based heptanol (B41253) and its biodegradability would align with the growing demand for sustainable chemical products. As the chemical industry continues to seek novel compounds with specific properties, further study of less common esters like this compound may reveal valuable applications.

Physicochemical Properties of this compound

While extensive research data is scarce, some of the key physicochemical properties of this compound have been reported.

| Property | Value |

| Molecular Formula | C16H30O4 |

| Molecular Weight | 286.41 g/mol |

| CAS Number | 20442-03-9 |

| Density | 0.939 g/mL |

| Refractive Index | 1.438 |

Note: This data is compiled from publicly available chemical databases.

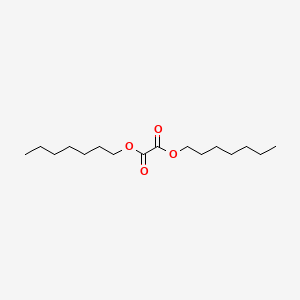

Structure

3D Structure

Properties

CAS No. |

20442-03-9 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

diheptyl oxalate |

InChI |

InChI=1S/C16H30O4/c1-3-5-7-9-11-13-19-15(17)16(18)20-14-12-10-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

BODADHIQAXIHKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C(=O)OCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Diheptyl Oxalate

Direct Esterification Routes

Direct esterification, also known as Fischer esterification, is a widely employed method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In the case of diheptyl oxalate (B1200264), the reaction involves oxalic acid and heptanol (B41253).

Catalytic Systems for Oxalic Acid and Heptanol Esterification

The choice of catalyst is crucial for achieving high yields and reaction rates in the esterification of oxalic acid with heptanol.

Strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (PTSA) are conventional and effective catalysts for this reaction. preprints.orgrsc.orgscialert.net The catalytic mechanism involves the protonation of the carbonyl oxygen of oxalic acid, which enhances its electrophilicity and facilitates nucleophilic attack by heptanol. masterorganicchemistry.commasterorganicchemistry.com

While effective, the use of strong mineral acids can lead to challenges such as equipment corrosion and the generation of acidic waste streams. ijche.com p-Toluenesulfonic acid is often considered a milder and more easily handled alternative. preprints.org

Table 1: Comparison of Conventional Acid Catalysts for Esterification

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | High catalytic activity, low cost. masterorganicchemistry.commasterorganicchemistry.com | Corrosive, potential for side reactions, difficult to separate from the product. ijche.com |

| p-Toluenesulfonic Acid (PTSA) | Solid, non-corrosive, easy to handle, effective catalyst. preprints.orgrsc.orgscialert.net | Higher cost compared to sulfuric acid. |

This table provides a general comparison based on typical esterification reactions.

Research into more environmentally benign and reusable catalysts has led to the exploration of alternatives to traditional acid catalysts.

Ionic Liquids: These are salts that are liquid at low temperatures and have gained attention as "green" solvents and catalysts. beilstein-journals.orgresearchgate.netrsc.org Certain acidic ionic liquids can effectively catalyze esterification reactions, offering advantages such as low volatility, thermal stability, and potential for recyclability. researchgate.net Their application in diheptyl oxalate synthesis would be a logical extension of their use in other esterification processes. beilstein-journals.orgrsc.org

Titanates: Organo-titanates, such as tetraalkyl titanates, are another class of catalysts that have shown promise in esterification and transesterification reactions. Barium titanyl oxalate has been synthesized using a titanate precursor, indicating the reactivity of titanates in oxalate chemistry. researchgate.net Their mechanism typically involves the coordination of the carbonyl oxygen to the titanium center, activating the carboxylic acid for nucleophilic attack.

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The synthesis of this compound via direct esterification is a reversible reaction, governed by equilibrium principles. masterorganicchemistry.commasterorganicchemistry.com The forward reaction is the esterification of oxalic acid with heptanol, while the reverse reaction is the hydrolysis of this compound.

The kinetics of the permanganate-oxalate reaction have been studied, though this is an oxidation reaction and not an esterification. nii.ac.jpcore.ac.uk However, studies on the kinetics of other esterification reactions provide a framework for understanding the synthesis of this compound. ias.ac.in The reaction rate is influenced by factors such as the concentration of reactants and catalyst, temperature, and the efficiency of water removal.

From a thermodynamic standpoint, the esterification of oxalic acid is typically a slightly exothermic or thermoneutral process. The equilibrium constant for the reaction determines the maximum achievable yield under a given set of conditions. To shift the equilibrium towards the product side and maximize the yield of this compound, it is essential to remove one of the products, usually water, from the reaction mixture.

Process Parameters and Yield Optimization (e.g., Azeotropic Water Removal, Temperature Control)

To achieve high yields of this compound, several process parameters must be carefully controlled.

Azeotropic Water Removal: A common and effective technique to drive the esterification equilibrium to completion is the continuous removal of water as it is formed. chemicalbook.com This is often achieved by adding a water-immiscible solvent, such as toluene (B28343) or benzene, to the reaction mixture. chemicalbook.comchemicalbook.com The solvent forms a low-boiling azeotrope with water, which is distilled off, condensed, and the water is separated, while the solvent is returned to the reactor.

Temperature Control: The reaction temperature is a critical parameter that affects both the reaction rate and the position of the equilibrium. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions, such as the dehydration of heptanol or decomposition of the product. The optimal temperature is a compromise between achieving a reasonable reaction rate and minimizing undesirable side reactions.

Molar Ratio of Reactants: Using an excess of one of the reactants, typically the alcohol (heptanol), can also shift the equilibrium towards the formation of the ester. However, this requires a subsequent separation step to recover the excess alcohol.

Table 2: Key Process Parameters for Optimization of this compound Synthesis

| Parameter | Effect on Yield | Considerations |

|---|---|---|

| Catalyst Concentration | Increases reaction rate. | Higher concentrations can lead to increased side reactions and purification challenges. |

| Temperature | Increases reaction rate. | Potential for side reactions at higher temperatures. |

| Water Removal | Shifts equilibrium towards product formation, increasing yield. chemicalbook.com | Requires an appropriate azeotropic solvent and separation setup. |

| Reactant Molar Ratio | Excess alcohol can increase yield. | Requires recovery and recycling of the excess reactant. |

This table outlines general principles for optimizing esterification reactions.

Transesterification Pathways Involving Oxalate Ester Precursors

An alternative route to this compound is through transesterification, which involves the reaction of a readily available oxalate ester, such as dimethyl oxalate or diethyl oxalate, with heptanol in the presence of a catalyst. rsc.orgresearchgate.netgychbjb.comsciencemadness.orgresearchgate.netresearchgate.net This method can be advantageous if the starting oxalate ester is more economical or easier to handle than oxalic acid.

The reaction is also an equilibrium process and requires the removal of the lower-boiling alcohol (methanol or ethanol) to drive the reaction to completion. A variety of catalysts can be employed for transesterification, including acids, bases, and organometallics. rsc.orgresearchgate.netgychbjb.com Lewis acids, for instance, have been shown to be active catalysts for the transesterification of dimethyl oxalate with phenol (B47542). sciencemadness.org

The choice between direct esterification and transesterification for the industrial production of this compound would depend on factors such as the relative cost and availability of raw materials, catalyst performance, and the ease of separation and purification of the final product.

Chemical Reactivity and Transformation Pathways of Diheptyl Oxalate

Hydrolysis of Diheptyl Oxalate (B1200264)

Hydrolysis of diheptyl oxalate involves the chemical breakdown of the compound due to reaction with water, leading to the formation of its constituent alcohol and carboxylic acid. This process can be catalyzed by either acids or bases and occurs in a stepwise manner. The initial hydrolysis yields monoheptyl oxalate, an intermediate half-ester, which can then undergo further hydrolysis to produce oxalic acid and additional heptanol (B41253). This sequential reaction is a common characteristic observed in the hydrolysis of other dialkyl oxalates, such as dimethyl oxalate. dalalinstitute.com

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of dialkyl oxalates proceeds through a nucleophilic acyl substitution mechanism. In this process, a proton (H⁺) from the acid catalyst attaches to one of the carbonyl oxygen atoms of the this compound molecule. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a heptanol molecule to form monoheptyl oxalate. This monoalkyl oxalate can then undergo a second acid-catalyzed hydrolysis to yield oxalic acid and another molecule of heptanol.

Studies on similar compounds, like dimethyl oxalate, show that the hydrolysis rate increases significantly with rising temperature. dalalinstitute.com Furthermore, the oxalic acid produced during the reaction can act as an autocatalyst, meaning it can accelerate the hydrolysis of both the initial diester and the intermediate monoester. dalalinstitute.compharmaguideline.com The kinetics of this autocatalysis for dimethyl oxalate hydrolysis was found to be proportional to the square root of the oxalic acid concentration. dalalinstitute.com While specific kinetic data for this compound is not extensively documented, the general principles of acid-catalyzed ester hydrolysis suggest that reaction rates are dependent on factors such as temperature, acid concentration, and the molar ratio of water to the ester.

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

Base-catalyzed hydrolysis, or saponification, of this compound is a typically faster and irreversible process compared to its acid-catalyzed counterpart. The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on one of the ester's carbonyl carbons. This results in the formation of a tetrahedral intermediate, which then collapses to expel a heptoxide ion (C₇H₁₅O⁻), forming monoheptyl oxalate. The heptoxide ion subsequently deprotonates a water molecule to form heptanol.

This process repeats for the second ester group on the monoheptyl oxalate intermediate, ultimately yielding an oxalate salt and a second molecule of heptanol. The final step involves acidification to produce free oxalic acid.

The kinetics of alkaline hydrolysis for dialkyl oxalates are known to be very rapid. researchgate.net The rate of this reaction is influenced by the type of base used, with reactivity generally following the order KOH > NaOH > LiOH. chemistnotes.comdigitellinc.com The structure of the alkyl group also plays a role; steric hindrance can affect the rate of hydrolysis. For dialkyl oxalates, the close proximity of the two ester groups leads to significantly enhanced hydrolysis rates compared to corresponding simple monocarboxylic esters due to the electron-withdrawing effect of the adjacent ester group. researchgate.net

Selective monohydrolysis to produce monoalkyl oxalates can be achieved by carefully controlling reaction conditions, such as using chilled aqueous base solutions and polar aprotic cosolvents like THF or acetonitrile. chemistnotes.comuop.edu.pk

Table 1: Factors Influencing Base-Catalyzed Hydrolysis of Dialkyl Oxalates

| Factor | Influence on Reaction Rate and Selectivity |

| Type of Base | Reactivity order is generally KOH > NaOH > LiOH. chemistnotes.comdigitellinc.com |

| Temperature | Lower temperatures (e.g., 0–5 °C) can favor selective monohydrolysis. uop.edu.pk |

| Solvent | Polar aprotic cosolvents (e.g., THF, CH₃CN) can enhance selectivity and reactivity. chemistnotes.com |

| Alkyl Group Structure | Steric hindrance in the alkyl group can influence the rate of hydrolysis. researchgate.net |

Formation and Chemical Fates of Hydrolysis Products (Oxalic Acid, Heptanol)

The complete hydrolysis of one mole of this compound yields one mole of oxalic acid and two moles of heptanol. While heptanol is a fatty alcohol with its own metabolic and industrial pathways, the chemical fate of oxalic acid is of particular interest due to its unique chemical properties and biological significance.

In Vitro Studies of Oxalic Acid Reactivity

Oxalic acid is a relatively strong dicarboxylic acid that is hygroscopic and sensitive to heat. suniv.ac.incore.ac.uk Its reactivity is characterized by several key features:

Acidity: It readily donates two protons in aqueous solutions, forming oxalate (C₂O₄²⁻) and hydrogen oxalate (HC₂O₄⁻) ions.

Chelation: Oxalic acid and its conjugate base, oxalate, are excellent chelating agents for divalent metal cations. This property leads to the formation of insoluble metal oxalate salts, most notably calcium oxalate. chemrxiv.org This reaction is fundamental to its role in both industrial applications and biological systems.

Redox Reactions: The oxalate ion can be oxidized to carbon dioxide. For instance, it reacts with strong oxidizing agents like potassium permanganate, a reaction often used in analytical chemistry for titration. core.ac.uk Conversely, it can be formed through the reduction of carbon dioxide. digitellinc.com

Decomposition: When heated, oxalic acid decomposes, producing carbon monoxide, carbon dioxide, and formic acid. rsc.org

Reactivity with Other Chemicals: It can react violently with strong oxidizing agents, silver compounds (forming explosive silver oxalate), and certain other chemicals like furfuryl alcohol. core.ac.ukrsc.org

Oxalic Acid as a Metabolite and its Chemical Consequences

In biological systems, oxalic acid is recognized as an inert metabolic end product in mammals, including humans. rsc.org It is not further metabolized and must be excreted, primarily through the kidneys. chemrxiv.org

Endogenous and Exogenous Sources: Oxalic acid in the body comes from two main sources: endogenous production through the metabolism of ascorbic acid (vitamin C) and certain amino acids like glycine, and exogenous intake from oxalate-rich foods such as spinach, rhubarb, and nuts. rsc.orgrsc.org

Nutrient Absorption: In the digestive tract, oxalate can bind to minerals like calcium, forming insoluble calcium oxalate. This process can inhibit the absorption of these essential minerals. nih.gov

Kidney Stone Formation: The primary chemical consequence of excess oxalic acid is its role in the formation of kidney stones. When urinary concentrations of oxalate and calcium are high, they can precipitate to form calcium oxalate crystals. nih.gov These crystals are the most common component of kidney stones, a condition known as nephrolithiasis or urolithiasis. chemrxiv.org High levels of oxalate in the urine, a condition called hyperoxaluria, is a significant risk factor for this disease. nih.gov

Gut Microbiota: Certain gut bacteria, such as Oxalobacter formigenes, can degrade oxalate, reducing its absorption and thereby lowering the risk of kidney stone formation. nih.gov

Reduction Reactions of this compound

The reduction of this compound, like other esters, typically targets the two carbonyl groups. The specific products of the reduction depend on the reducing agent and the reaction conditions.

Common reduction pathways for dialkyl oxalates include:

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ester groups of this compound. pharmaguideline.com The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. Each ester group is first reduced to an aldehyde intermediate, which is then immediately further reduced to a primary alcohol. The complete reduction of this compound would yield 1,2-ethanediol (ethylene glycol) and two molecules of heptanol. Sodium borohydride (NaBH₄) is generally a milder reducing agent and is typically not reactive enough to reduce esters under standard conditions. pharmaguideline.com

Catalytic Hydrogenation: Dialkyl oxalates can be selectively hydrogenated using various metal catalysts. For example, the hydrogenation of dimethyl oxalate and diethyl oxalate has been studied extensively for the industrial production of ethylene glycol or methyl glycolate. researchgate.netrsc.orgnih.gov Ruthenium, copper, and silver-based catalysts have shown high efficiency and selectivity for these transformations. researchgate.netnih.gov By analogy, the catalytic hydrogenation of this compound could potentially yield ethylene glycol and heptanol, or under milder conditions, heptyl glycolate (the half-ester of ethylene glycol).

Chemo- and Regioselective Reduction Strategies (e.g., Lithium Aluminum Hydride)

The reduction of this compound, a symmetrical diester, primarily involves the transformation of its two ester functionalities. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this purpose. The reaction is generally not considered chemo- or regioselective in the context of this compound itself, as both ester groups are identical and readily reduced. The strategy involves the complete reduction of the ester groups to primary alcohols.

The mechanism entails the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of each ester group. This process occurs stepwise for both ester moieties, ultimately cleaving the acyl-oxygen bond and resulting in the formation of the corresponding alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxides. While LiAlH₄ is highly efficient, other reducing agents can also be employed, though they may offer different levels of reactivity. For instance, the use of LiHMDS (Lithium bis(trimethylsilyl)amide) in conjunction with LiAlH₄ has been shown to enable chemoselective reductions in more complex molecules containing multiple carbonyl groups, such as reducing an ester in the presence of a ketone in β-keto esters researchgate.net.

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Heptan-1-ol | Ester Reduction |

Synthesis of Heptanol and Other Reduced Species from this compound

The primary and most significant product from the complete reduction of this compound is heptan-1-ol (heptanol). The stoichiometry of the reaction dictates that one mole of this compound yields two moles of heptanol. This transformation represents a fundamental method for converting carboxylic acid derivatives back to their corresponding alcohols. The oxalate backbone is reduced to ethylene glycol, although this is often not the product of interest and is separated during purification. This synthetic route is a straightforward and high-yielding method for obtaining primary alcohols from their corresponding oxalate esters.

Nucleophilic Substitution Reactions Involving this compound

The ester linkages in this compound are susceptible to nucleophilic attack, leading to substitution reactions that can alter the structure and functionality of the molecule.

Ester Exchange and Functional Group Interconversion

This compound can undergo transesterification, or ester exchange, in the presence of another alcohol and a catalyst. google.com This equilibrium-driven process can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). For example, reacting this compound with an excess of ethanol in the presence of an acid catalyst will shift the equilibrium towards the formation of diethyl oxalate and heptanol. chemicalbook.com This type of functional group interconversion is a common strategy in organic synthesis to modify ester groups. ub.eduorganic-chemistry.orgvanderbilt.edu The efficiency of the reaction can be controlled by manipulating reaction conditions, such as removing one of the products (e.g., the lower-boiling alcohol) by distillation to drive the reaction to completion.

Formation of Substituted Oxalate Esters

Building upon the principle of transesterification, this compound can serve as a starting material for the synthesis of other symmetrical or unsymmetrical oxalate esters. google.com By carefully controlling the stoichiometry of the reacting alcohol, it is possible to produce mixed oxalate esters, although statistical mixtures are often obtained. A more controlled approach to unsymmetrical oxalates typically involves the reaction of an oxalate half-ester chloride with an alcohol. nii.ac.jp However, starting from a symmetrical diester like this compound, reaction with a different diol can lead to the formation of polyoxalates through repeated transesterification. researchgate.net

Table 2: Nucleophilic Substitution of this compound

| Reaction Type | Nucleophile | Catalyst | Primary Product(s) |

|---|---|---|---|

| Transesterification | Ethanol | Acid or Base | Diethyl oxalate, Heptanol |

| Aminolysis | Ammonia (B1221849) | None | Oxamide, Heptanol |

Condensation Reactions and Polymerization Applications of this compound

This compound's electrophilic nature makes it a valuable component in carbon-carbon bond-forming reactions and in the synthesis of polymers.

Role in Carbon-Carbon Bond Formation (e.g., Diketo-esters)

This compound is an excellent electrophile for Claisen-type condensation reactions. vanderbilt.edu When treated with the enolate of a ketone or another ester, it can participate in carbon-carbon bond formation. wikipedia.orgvanderbilt.edu For instance, the reaction of this compound with two equivalents of a ketone enolate, such as the enolate of acetone, leads to the formation of a β,δ-diketo-ester. These vicinal ketoesters are versatile intermediates in the synthesis of more complex molecules, including heterocyclic compounds and natural products. beilstein-journals.org The reaction involves the nucleophilic attack of the enolate on one of the carbonyl carbons of the oxalate, followed by the departure of a heptoxide leaving group. A second condensation can then occur at the other ester group. This method is a classical approach to building carbon skeletons in organic synthesis. nih.gov

The reactivity of this compound also extends to polymerization. Through transesterification with various diols, it can be used to synthesize polyoxalates. nih.govdtic.mil These materials are a class of polyesters that can have applications as biodegradable polymers. nih.gov The properties of the resulting polymer can be tuned by selecting different diol monomers.

Cyclization Reactions with Diamines to Form Cyclic Diamides

The reaction of dialkyl oxalates with diamines provides a direct route to the synthesis of cyclic diamides, which are important structural motifs in medicinal chemistry and materials science. While specific studies on this compound are not extensively documented, the general mechanism can be inferred from the well-established reactions of other dialkyl oxalates, such as diethyl oxalate.

The reaction proceeds through a double nucleophilic acyl substitution mechanism. The amino groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbons of the this compound. The reaction is typically carried out under conditions that facilitate the elimination of two molecules of heptanol.

The general steps of the proposed mechanism are as follows:

First Nucleophilic Attack: One of the amino groups of the diamine attacks a carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate.

Elimination of Heptanol: The tetrahedral intermediate collapses, eliminating a molecule of heptanol to form an amide bond.

Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining ester carbonyl group in an intramolecular fashion.

Second Elimination of Heptanol: A second molecule of heptanol is eliminated, resulting in the formation of the cyclic diamide.

The feasibility and yield of this reaction depend on several factors, including the nature of the diamine, the reaction temperature, and the use of catalysts. Lewis acid catalysts, for instance, can be employed to activate the carbonyl group of the ester, thereby facilitating the nucleophilic attack by the amine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Diamine | Cyclic Diamide | Cyclization / Double Nucleophilic Acyl Substitution |

This transformation is a valuable method for the construction of nitrogen-containing heterocyclic compounds.

This compound as a Temporary Protective Group Moiety (analogous to cyclic oxalates)

The use of this compound as a temporary protecting group for diols is analogous to the established use of other dialkyl oxalates and the formation of cyclic oxalates. google.com Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group and prevent it from undergoing unwanted reactions. wikipedia.org

The formation of an oxalate-derived protecting group from this compound and a diol would proceed via a transesterification reaction. This process is typically catalyzed by either an acid or a base.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the this compound is protonated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of the diol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of heptanol lead to the formation of the new ester linkage. This process occurs twice to form a cyclic oxalate protecting group.

Base-Catalyzed Mechanism: Under basic conditions, the hydroxyl group of the diol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of the this compound. Elimination of a heptoxide ion results in the formation of the protected diol.

The choice of catalyst and reaction conditions can influence the efficiency of the protection reaction.

| Reactants | Catalyst | Product |

| This compound, Diol | Acid or Base | Cyclic Oxalate |

An essential characteristic of any protecting group is its selective removal under specific conditions without affecting other functional groups in the molecule. buet.ac.bdnih.gov Oxalate esters, in general, exhibit distinct stability profiles towards acidic and basic conditions.

Acid Stability: Cyclic oxalates are generally stable in acidic conditions. researchgate.net This stability allows for the selective deprotection of other acid-labile protecting groups while the oxalate group remains intact.

Base Lability: Oxalate protecting groups are readily cleaved under basic conditions. researchgate.net The cleavage occurs via saponification, where a hydroxide ion or another basic nucleophile attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond and regeneration of the diol. Common reagents used for the deprotection of oxalate esters include sodium methoxide, potassium carbonate, and aqueous sodium hydroxide. researchgate.net

This differential stability provides a useful tool for orthogonal protection strategies in complex organic syntheses.

| Condition | Stability of Oxalate Protecting Group |

| Acidic | Stable researchgate.net |

| Basic | Labile researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Diheptyl Oxalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like diheptyl oxalate (B1200264). By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of diheptyl oxalate is characterized by distinct signals corresponding to the chemically non-equivalent protons of the two heptyl chains. The symmetry of the molecule means that the two heptyl groups are chemically identical, simplifying the spectrum. The key resonances are influenced by the electron-withdrawing effect of the adjacent ester oxygen atom. Protons closer to the oxygen are "deshielded" and appear at a higher chemical shift (further downfield). oregonstate.edu

The expected signals for this compound are:

A triplet corresponding to the six protons of the terminal methyl (CH₃) groups.

A complex multiplet arising from the ten methylene (CH₂) groups in the middle of the heptyl chains.

A triplet corresponding to the four protons of the methylene (CH₂) groups directly attached to the ester oxygen atoms (-O-CH₂-). This signal is the most downfield of the aliphatic protons due to the strong deshielding effect of the oxygen. pdx.edu

Based on data for analogous short-chain dialkyl oxalates and general chemical shift principles, the predicted ¹H NMR chemical shifts for this compound in a standard solvent like CDCl₃ are summarized below. chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-C(H ₂)- | ~ 4.2 - 4.3 | Triplet (t) | 4H |

| -O-CH₂-C(H ₂)- | ~ 1.7 - 1.8 | Multiplet (m) | 4H |

| -(CH₂)₄- | ~ 1.2 - 1.4 | Multiplet (m) | 16H |

| -C(H ₃) | ~ 0.9 | Triplet (t) | 6H |

This interactive table summarizes the predicted ¹H NMR data for this compound.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the this compound molecule. The most characteristic signal is that of the carbonyl carbons of the oxalate group, which appear significantly downfield due to their bonding environment. The chemical shifts of the carbons in the heptyl chain decrease as their distance from the electron-withdrawing ester oxygen increases. scispace.com

For symmetrical dialkyl oxalates like diethyl oxalate, the carbonyl carbons typically resonate around 158 ppm. chemicalbook.com The carbon atoms of the alkyl chain show distinct signals, with the carbon directly bonded to the oxygen (-O-CH₂-) being the most deshielded among the aliphatic carbons.

The predicted ¹³C NMR chemical shifts for this compound are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | ~ 158.0 |

| -O-C H₂- | ~ 66.0 |

| -O-CH₂-C H₂- | ~ 28.5 |

| -CH₂-C H₂-CH₃ | ~ 25.8 |

| Other -(C H₂)ₓ- | ~ 31.5, ~ 22.5 |

| -C H₃ | ~ 14.0 |

This interactive table presents the predicted ¹³C NMR data for this compound.

Vibrational Spectroscopy for Molecular Fingerprinting

IR spectroscopy is particularly sensitive to polar bonds, making it an excellent tool for identifying the key functional groups in this compound. The most prominent absorption bands are associated with the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester groups.

Key expected IR absorption bands for this compound include:

C-H Stretching: A series of bands in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the heptyl chains.

C=O Stretching: A very strong and sharp absorption band around 1740-1770 cm⁻¹, which is highly characteristic of the carbonyl group in an oxalate ester. chemicalbook.com

C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region, corresponding to the stretching vibrations of the C-O single bonds of the ester functionality.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O stretch (ester) | 1740 - 1770 | Strong, Sharp |

| C-O stretch (ester) | 1100 - 1300 | Strong |

This interactive table outlines the characteristic IR absorption bands for this compound.

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrational modes may be active in Raman but inactive in IR, and vice-versa. walisongo.ac.id The oxalate moiety in its planar conformation possesses a center of inversion, making this principle highly relevant. walisongo.ac.id

Key Raman-active modes expected for this compound include:

C-C Stretching: A strong band often observed around 850-900 cm⁻¹ corresponding to the stretching of the central carbon-carbon bond of the oxalate group.

Symmetric C=O Stretching: While the asymmetric C=O stretch is strong in the IR, the symmetric stretch is typically strong in the Raman spectrum.

O-C-O Bending: Bending or deformation modes of the oxalate carboxylate groups are expected in the lower wavenumber region, typically around 450-600 cm⁻¹. qut.edu.au Strong signals in the 1400-1600 cm⁻¹ region are also considered diagnostic for oxalate compounds. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-O stretch + C-C stretch | ~ 1450 - 1500 | Strong |

| C-C stretch (oxalate) | ~ 850 - 900 | Strong |

| O-C-O bend (deformation) | ~ 450 - 600 | Medium |

This interactive table summarizes the characteristic Raman scattering bands for this compound.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₆H₃₀O₄), the exact molecular weight is 286.41 g/mol . nist.govchemeo.com

Upon ionization, typically through electron impact (EI), the this compound molecule forms a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 286. The fragmentation of this ion is dictated by the chemical nature of the ester functional groups and the long alkyl chains. wikipedia.org Common fragmentation pathways for dialkyl esters include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, which can lead to the loss of an alkoxy radical (-•OC₇H₁₅), resulting in an acylium ion.

Loss of an Alkene: A McLafferty-type rearrangement can lead to the elimination of a neutral heptene molecule (C₇H₁₄).

Alkyl Chain Fragmentation: Cleavage can occur along the heptyl chain, typically leading to a series of cluster peaks separated by 14 mass units (-CH₂-). libretexts.org

Alkyl Cation Formation: A significant peak corresponding to the heptyl cation ([C₇H₁₅]⁺) at m/z 99 is expected, arising from the cleavage of the C-O bond. This is analogous to the fragmentation of dibutyl oxalate, which shows an abundant fragment at m/z 57 ([C₄H₉]⁺). researchgate.net

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 286 | [C₁₆H₃₀O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [M - •OC₇H₁₅]⁺ | Alpha-cleavage |

| 188 | [M - C₇H₁₄]⁺˙ | McLafferty Rearrangement |

| 99 | [C₇H₁₅]⁺ | Heptyl Cation |

This interactive table details the expected major fragments in the mass spectrum of this compound.

X-ray Diffraction Analysis of Crystalline this compound Adducts or Related Oxalate Structures

Crystal Packing and Unit Cell Parameters

The crystal packing of dialkyl oxalates is significantly influenced by the interplay of van der Waals forces and weak C–H···O hydrogen bonds. In shorter-chain analogues such as dimethyl oxalate and diethyl oxalate, the molecules adopt a planar, trans-conformation to minimize steric hindrance. The crystal structure of a thiourea:diethyl oxalate complex, for instance, crystallizes in the triclinic P-1 space group. uomphysics.netresearchgate.net This arrangement is stabilized by a network of N–H···S and N–H···O hydrogen bonds. uomphysics.netresearchgate.net

The unit cell parameters for such a compound would be expected to reflect the elongated nature of the molecule. A search for related structures reveals that the unit cell dimensions are sensitive to the length of the alkyl chain. For example, in a study of various small dialkyl oxalates, the unit cell volumes were found to correlate with the size of the alkyl group. nih.gov While specific parameters for this compound remain undetermined, a comparative analysis of related compounds is presented in the table below.

Table 1: Crystallographic Data for Related Oxalate Structures

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|---|

| Thiourea:diethyl oxalate (2:1) | C₈H₁₆N₄O₄S₂ | Triclinic | P-1 | 7.1870(7) | 7.4890(8) | 8.3637(7) | 63.783(7) | 67.41(1) | 64.933(7) | 358.9(1) | 1 |

| 2-Methylimidazolium Oxalate Salt | C₁₄H₂₁N₆O₄ | Triclinic | P-1 | 7.909(14) | 8.538(14) | 9.030(15) | 115.26(4) | 109.22(7) | 95.38(8) | 500.7(15) | 2 |

| Copper Oxalate (synthetic moolooite) | Cu(C₂O₄) | Orthorhombic | - | 5.601(2) | 5.415(3) | 2.5553(8) | 90 | 90 | 90 | 77.50(5) | - |

Data for thiourea:diethyl oxalate (2:1) from uomphysics.netresearchgate.net. Data for 2-Methylimidazolium Oxalate Salt from journalspress.com. Data for Copper Oxalate from mdpi.com. Data for Calcium Oxalate Trihydrate from unimi.it.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of crystalline oxalates is heavily reliant on a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In simple dialkyl oxalates, C–H···O interactions are crucial in stabilizing the crystal lattice. nih.gov For instance, the higher melting point of dimethyl oxalate compared to other short-chain dialkyl oxalates is attributed to the presence of these well-defined C–H···O hydrogen bonds. nih.gov

In more complex oxalate-containing structures, such as co-crystals and salts, a wider variety of hydrogen bonds are observed. For example, in oxalate salts containing cations with N-H groups, strong N–H···O hydrogen bonds are formed, often leading to the formation of chains, sheets, or three-dimensional networks. journalspress.com The oxalate anion can act as a versatile hydrogen bond acceptor, participating in various bonding motifs. The table below summarizes key hydrogen bond parameters in a related oxalate structure.

Table 2: Hydrogen Bond Parameters in a 2-Methylimidazolium Oxalate Salt

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N1–H1A···O2 | 0.88 | 2.00 | 2.859(3) | 164 |

| N2–H2A···O3 | 0.88 | 1.90 | 2.766(3) | 168 |

| C1–H1B···O1 | 0.99 | 2.51 | 3.370(3) | 145 |

| C3–H3B···O4 | 0.99 | 2.56 | 3.477(4) | 155 |

| C7–H7B···O1 | 0.99 | 2.55 | 3.492(3) | 159 |

Data from journalspress.com.

Theoretical and Computational Chemistry of Diheptyl Oxalate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like diheptyl oxalate (B1200264), DFT can provide fundamental insights into its geometry, molecular orbitals, spectroscopic signatures, and reaction pathways.

DFT calculations can be employed to determine the optimized molecular geometry of diheptyl oxalate, identifying the most stable conformation by minimizing the total electronic energy. From this optimized structure, a detailed analysis of the electronic properties can be performed. This includes mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack and visualizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. For a typical dialkyl oxalate like this compound, the HOMO is expected to be localized on the oxygen atoms of the carbonyl groups, while the LUMO would likely be centered on the carbon-oxygen double bonds (C=O). A hypothetical representation of such data, based on general principles for similar esters, is presented below.

Interactive Data Table: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on carbonyl oxygen atoms; related to ionization potential. |

| LUMO | -0.8 | Localized on the π* orbitals of the C=O bonds; related to electron affinity. |

| HOMO-LUMO Gap | 8.7 | Indicates high kinetic stability. |

Note: This data is illustrative and represents typical values for aliphatic esters. Actual values would require specific DFT calculations for this compound.

DFT calculations are a reliable tool for predicting the vibrational and magnetic resonance spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to functional groups within the molecule. For this compound, key vibrational modes would include the C=O stretching of the ester groups, C-O stretching, and various C-H bending and stretching modes from the heptyl chains.

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts acs.orgnih.gov. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, theoretical chemical shifts can be obtained. These predictions are highly useful for confirming the molecular structure and assigning peaks in experimental NMR spectra.

Interactive Data Table: Illustrative Predicted Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O | Symmetric Stretch | 1755 | Strong (IR) |

| C=O | Asymmetric Stretch | 1780 | Strong (IR) |

| C-O | Stretch | 1150-1200 | Strong (IR) |

| -(CH₂)n- | C-H Stretch | 2850-2960 | Medium-Strong (IR) |

Note: These are representative values based on DFT studies of similar ester compounds. The exact wavenumbers and intensities would be determined by a specific calculation for this compound.

Computational chemistry provides a powerful lens through which to study reaction mechanisms at the molecular level. For this compound, a key reaction is hydrolysis, the cleavage of the ester bond by water. DFT can be used to model the potential energy surface of this reaction, identifying the structures of reactants, transition states, and products.

The base-catalyzed hydrolysis of esters, for example, typically proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) epa.gov. DFT calculations can map the energetic pathway of this mechanism, starting from the nucleophilic attack of a hydroxide ion on the carbonyl carbon, through a tetrahedral intermediate, to the final products (heptanol and oxalate). The calculated activation energy barriers for each step provide a quantitative measure of the reaction rate researchgate.net. Such studies have been performed for various esters, demonstrating that computational methods can distinguish between different possible mechanistic pathways semanticscholar.orgnih.gov.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. Unlike quantum mechanical methods, MD uses classical mechanics to model a system, allowing for the simulation of much larger systems (e.g., a molecule in a solvent) over longer timescales (nanoseconds to microseconds).

For this compound, MD simulations would be particularly useful for understanding its behavior in a condensed phase, such as in a liquid state or dissolved in a solvent. Simulations could reveal information about:

Solvation Structure: How solvent molecules arrange themselves around the this compound molecule.

Conformational Dynamics: The flexibility of the heptyl chains and the rotation around the ester bonds.

Transport Properties: Predicting properties like viscosity and diffusion coefficients.

Interactions with other molecules: MD simulations are widely used to study the interaction of plasticizers, like phthalate esters, with polymer chains or their adsorption onto surfaces acs.org. Similarly, simulations could model how this compound interacts with other components in a formulation. Studies on ester hydrolysis have also used MD simulations to understand the role of the solvent in the reaction mechanism researchgate.netrug.nlresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkyl Oxalate Series

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property wikipedia.org. This "activity" could be a biological effect (like toxicity) or a physicochemical property (like boiling point or flammability) researchgate.net.

A QSAR model for a series of alkyl oxalates, including this compound, could be developed to predict a property of interest. The process involves:

Data Collection: Gathering experimental data for a specific property (e.g., aquatic toxicity) for a series of different dialkyl oxalates.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For instance, a QSAR model has been successfully developed to predict the aquatic toxicity of aliphatic esters toward Tetrahymena pyriformis nih.govresearchgate.net. A similar approach could be applied to alkyl oxalates to predict their environmental impact or other properties.

Interactive Data Table: Hypothetical Descriptors for a QSAR Model of Alkyl Oxalates

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimental Activity (e.g., -log(EC₅₀)) |

| Diethyl Oxalate | 146.14 | 0.98 | 52.6 | 1.2 |

| Dibutyl Oxalate | 202.25 | 2.94 | 52.6 | 2.5 |

| This compound | 286.41 | 5.88 | 52.6 | (Predicted) |

| Dioctyl Oxalate | 314.46 | 6.86 | 52.6 | 4.1 |

Note: This table is illustrative. A real QSAR model would include a larger set of compounds and a more diverse range of calculated molecular descriptors to build a statistically robust predictive model.

Intermolecular Interactions and Solution Behavior of Diheptyl Oxalate

Thermodynamic Studies of Binary and Multicomponent Mixtures Involving Diheptyl Oxalate (B1200264)

Excess Molar Volumes and Enthalpies of Mixing

No data available.

Deviation Properties and Their Correlation with Molecular Interactions

No data available.

Spectroscopic Investigations of Solute-Solvent and Solute-Solute Interactions

No data available.

Solvation Dynamics and Preferential Solvation Phenomena (Theoretical and Experimental)

No data available.

Applications of Diheptyl Oxalate in Specialized Chemical Syntheses and Materials Science

Diheptyl Oxalate (B1200264) as a Reagent in Complex Organic Synthesis

In the realm of organic chemistry, dialkyl oxalates are established reagents for constructing complex molecular architectures. Diheptyl oxalate, as a member of this class, participates in several critical transformations, including the formation of new carbon-carbon bonds and the synthesis of various functionalized molecules.

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecules. sigmaaldrich.comnumberanalytics.com Dialkyl oxalates, including this compound, are valuable reagents in condensation reactions that create new C-C bonds. A primary example is the Claisen condensation, where a dialkyl oxalate reacts with a ketone or ester containing an α-hydrogen in the presence of a strong base. This reaction yields a β-keto ester, a highly versatile synthetic intermediate.

For instance, the general reaction of a dialkyl oxalate with a ketone like cyclohexanone (B45756) results in a diketo-ester, which can be a precursor for other molecules like pimelic acid. wikipedia.org The reactivity of the oxalate ester facilitates the formation of a new bond between the carbonyl carbon of the oxalate and the α-carbon of the other reactant. The choice of the alkyl group (in this case, heptyl) can influence reaction conditions and solubility in specific organic solvents.

Table 1: this compound in C-C Bond Formation

| Reaction Type | Reactants | Product Type | Significance |

|---|

This compound is an effective precursor for producing a range of other organic compounds through reactions involving its ester functionalities.

Specialty Esters: Through transesterification, this compound can be converted into other oxalate esters. A notable industrial application for dialkyl oxalates is the reaction with phenol (B47542) compounds to produce diaryl oxalates. google.com These diaryl oxalates are important precursors for producing carbamates and other chemical products. google.com The reaction involves heating the dialkyl oxalate with a phenol in the presence of a suitable catalyst, such as a titanium-based one. wikipedia.orggoogle.com

Amides: The reaction of this compound with amines (ammonolysis) provides a direct route to oxamides. Depending on the stoichiometry and the amine used, this can yield monoamides or diamides. For example, reacting dialkyl oxalates like diethyl oxalate with an ammonia (B1221849) solution can produce oxalic acid amide esters. google.com This method can be extended to various primary and secondary amines to generate a diverse library of amide-containing compounds. google.commdpi.com

Heterocycles: Dialkyl oxalates are key building blocks for synthesizing heterocyclic compounds. A classic example is the condensation reaction with o-phenylenediamine. The reaction of a dialkyl oxalate with this diamine leads to the formation of quinoxalinedione, a heterocyclic scaffold present in various biologically active molecules. wikipedia.org This type of cyclocondensation reaction highlights the ability of the two adjacent ester groups in the oxalate moiety to react with dinucleophiles to form stable ring systems.

Intermediate in Inorganic Materials Synthesis (e.g., Metal Oxalates)

The controlled decomposition of this compound in solution provides a clean source of oxalate ions, which is leveraged in materials science for the precise synthesis of inorganic materials, particularly metal oxalates. These metal oxalates often serve as precursors for producing metal oxides with specific properties. acs.orglew.ro

Homogeneous precipitation is a technique used to produce highly crystalline materials with uniform particle size. acs.org In this method, the precipitating agent is generated slowly and uniformly throughout the solution via a chemical reaction, which avoids the high local supersaturation that causes rapid, uncontrolled precipitation. acs.orgnih.gov

The slow, controlled hydrolysis of a dialkyl oxalate, such as this compound, in an aqueous solution containing metal ions is an effective method for the homogeneous precipitation of metal oxalates. acs.orgiaea.org The hydrolysis rate can be managed by controlling the temperature, allowing for the slow release of oxalate ions. iaea.org These ions then react with dissolved metal ions (e.g., lanthanides, actinides, or transition metals) to form well-defined, large crystals of the corresponding metal oxalate. acs.orgunimi.it This technique has been successfully demonstrated using diethyl oxalate for the precipitation of plutonium and lanthanide oxalates, yielding superior materials compared to direct precipitation with oxalic acid. acs.orgiaea.org The use of a liquid ester like this compound can also be more amenable to automated industrial processes than handling solid oxalic acid. iaea.org

The oxalate anion (C₂O₄²⁻), released from the hydrolysis of this compound, is a highly versatile ligand in coordination chemistry. researchgate.netdiva-portal.org It can bind to metal ions in various modes, often acting as a bidentate chelating agent to form a stable five-membered ring (MO₂C₂). wikipedia.org It can also bridge multiple metal centers, leading to the formation of coordination polymers. lew.ronih.gov

The controlled, in-situ generation of oxalate ions from this compound enables the synthesis of a wide array of coordination compounds with specific structures and properties.

Transition Metals: Oxalate ions form stable complexes with many transition metals, such as iron, cobalt, and copper. diva-portal.orgwikipedia.org These complexes can be simple mononuclear species or complex polynuclear structures and are studied for their interesting magnetic and electrochemical properties. diva-portal.org

Lanthanides: Lanthanide ions, known for their high coordination numbers (typically 8-12), readily form complexes with oxalate ligands. nih.gov The resulting lanthanide oxalates often form coordination polymers and are important as precursors for luminescent and magnetic materials. Homogeneous precipitation using dialkyl oxalates allows for the synthesis of mixed-metal lanthanide oxalates where different lanthanide ions are uniformly distributed within the same crystal structure. nih.gov

Table 2: Role of this compound as an Inorganic Precursor

| Application Area | Technique | Mechanism | Resulting Material |

|---|---|---|---|

| Crystalline Material Synthesis | Homogeneous Precipitation | Slow hydrolysis of this compound releases C₂O₄²⁻ ions in situ. | Uniform, large crystals of metal oxalates (e.g., lanthanide oxalates). acs.org |

Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis

The reactivity of the oxalate ester group makes dialkyl oxalates valuable intermediates in the synthesis of active ingredients for the pharmaceutical and agrochemical industries. While specific examples for this compound are not extensively documented, the established use of its analogues, such as diethyl and dioctyl oxalate, points to its potential in these fields.

Pharmaceuticals: Diethyl oxalate is a known intermediate in the production of several active pharmaceutical ingredients (APIs), including the sedative phenobarbital (B1680315) and the anthelmintic thiabendazole. choiceorg.comchembk.com The longer alkyl chains of dihexyl or dioctyl oxalate are noted to increase lipophilicity, a property that can be explored in drug delivery systems or for synthesizing more fat-soluble drug analogues. vulcanchem.comchemicalbull.com this compound, with its C7 alkyl chains, would similarly offer increased lipophilicity compared to shorter-chain oxalates, making it a candidate for similar applications.

Agrochemicals: Diethyl oxalate also serves as an intermediate in the synthesis of pesticides, such as the insecticide cypermethrin. chembk.com The core reactivity of the oxalate group is key to building the molecular framework of the final active compound. The use of this compound could be explored in the synthesis of new agrochemicals where modified solubility or physical properties are desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.